2-Methyl-N-((R)-1-phenylethyl)cyclohexan-1-amine
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Overview
Description
2-Methyl-N-((R)-1-phenylethyl)cyclohexan-1-amine is an organic compound that belongs to the class of amines It is characterized by a cyclohexane ring substituted with a methyl group and an amine group attached to a phenylethyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-N-((R)-1-phenylethyl)cyclohexan-1-amine can be achieved through several synthetic routes. One common method involves the reductive amination of 2-methylcyclohexanone with (1R)-1-phenylethylamine. The reaction typically requires a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reductive amination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-N-((R)-1-phenylethyl)cyclohexan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further hydrogenate the cyclohexane ring or reduce any oxidized forms.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-methylcyclohexanone or 2-methylcyclohexanol.
Reduction: Formation of fully hydrogenated cyclohexane derivatives.
Substitution: Formation of N-substituted derivatives with various functional groups.
Scientific Research Applications
2-Methyl-N-((R)-1-phenylethyl)cyclohexan-1-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic effects, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methyl-N-((R)-1-phenylethyl)cyclohexan-1-amine involves its interaction with specific molecular targets. The compound may act as an agonist or antagonist at certain receptors, influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2-methyl-N-[(1S)-1-phenylethyl]cyclohexan-1-amine: A stereoisomer with similar chemical properties but different biological activity.
N-[(1R)-1-phenylethyl]cyclohexan-1-amine: Lacks the methyl group, resulting in different reactivity and applications.
2-methyl-N-[(1R)-1-phenylethyl]cyclohexan-1-ol: An alcohol derivative with distinct chemical and biological properties.
Properties
Molecular Formula |
C15H23N |
---|---|
Molecular Weight |
217.35 g/mol |
IUPAC Name |
2-methyl-N-[(1R)-1-phenylethyl]cyclohexan-1-amine |
InChI |
InChI=1S/C15H23N/c1-12-8-6-7-11-15(12)16-13(2)14-9-4-3-5-10-14/h3-5,9-10,12-13,15-16H,6-8,11H2,1-2H3/t12?,13-,15?/m1/s1 |
InChI Key |
UBIBYOPVQZPBPZ-JVWICGRDSA-N |
Isomeric SMILES |
CC1CCCCC1N[C@H](C)C2=CC=CC=C2 |
Canonical SMILES |
CC1CCCCC1NC(C)C2=CC=CC=C2 |
Origin of Product |
United States |
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